4-(Benzyloxy)-2-chloropyrimidin-5-ol

Medicinal Chemistry Drug Design Physicochemical Properties

4-(Benzyloxy)-2-chloropyrimidin-5-ol is a heterocyclic building block (C11H9ClN2O2, MW 236.66) distinguished by three orthogonal functional handles: a C2 chlorine for nucleophilic aromatic substitution, a C4 benzyloxy protecting group, and a C5 free hydroxyl for further functionalization. This specific arrangement is designed for sequential, regioselective transformations, enabling the construction of complex, polysubstituted pyrimidine libraries not accessible from simpler, symmetrically substituted 2,4-dichloropyrimidine analogs.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65
CAS No. 885952-28-3
Cat. No. B3030275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-chloropyrimidin-5-ol
CAS885952-28-3
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC=C2O)Cl
InChIInChI=1S/C11H9ClN2O2/c12-11-13-6-9(15)10(14-11)16-7-8-4-2-1-3-5-8/h1-6,15H,7H2
InChIKeyURJRKXXIIWYWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-chloropyrimidin-5-ol (CAS 885952-28-3): A Tri-functionalized Pyrimidine Scaffold for Selective Derivatization


4-(Benzyloxy)-2-chloropyrimidin-5-ol is a heterocyclic building block (C11H9ClN2O2, MW 236.66) distinguished by three orthogonal functional handles: a C2 chlorine for nucleophilic aromatic substitution, a C4 benzyloxy protecting group, and a C5 free hydroxyl for further functionalization. This specific arrangement is designed for sequential, regioselective transformations, enabling the construction of complex, polysubstituted pyrimidine libraries not accessible from simpler, symmetrically substituted 2,4-dichloropyrimidine analogs.

Why 4-(Benzyloxy)-2-chloropyrimidin-5-ol Cannot Be Replaced by Isomeric or Deoxy Analogs


Generic substitution fails because no other commercially common analog offers the same three orthogonal reactive sites on a pyrimidine core. Replacing this compound with 4-(benzyloxy)-2-chloropyrimidine (lacking the C5 hydroxyl) removes a critical hydrogen bond donor/acceptor and a conjugation site crucial for biological target engagement. [1] Using 4,6-dichloro-5-hydroxypyrimidine forfeits the benzyloxy protecting group, eliminating the ability to selectively unmask the C4 position late in a synthetic route. The unique spatial and electronic arrangement of this specific regioisomer dictates the synthetic route and the properties of downstream products, making direct interchange technically invalid without redesigning the entire synthetic pathway.

Quantitative Differentiation Guide for 4-(Benzyloxy)-2-chloropyrimidin-5-ol


Enhanced Hydrogen Bonding Capacity vs. Deoxy Analog 4-(Benzyloxy)-2-chloropyrimidine

The presence of a C5 hydroxyl group provides the target compound with a critical hydrogen bond donor (HBD) that is entirely absent in the closest deoxy analog, 4-(benzyloxy)-2-chloropyrimidine. This directly impacts molecular recognition. The target compound has a computed HBD count of 1, compared to 0 for the analog. [1] This functional group is essential for interacting with biological targets that require a donor, such as kinase hinge regions or receptor binding pockets.

Medicinal Chemistry Drug Design Physicochemical Properties

Modulated Lipophilicity (XLogP3) Due to C5 Hydroxylation

The introduction of the C5 hydroxyl group predictably lowers the compound's lipophilicity. The computed XLogP3 value for the target compound is 2.1, whereas the deoxy comparator 4-(benzyloxy)-2-chloropyrimidine has a higher XLogP3 of 2.8. [1] This difference of -0.7 log units signifies a measurable shift in the compound's polarity, which directly affects its ADME profile, notably aqueous solubility and membrane permeability.

ADME Lead Optimization Computed Properties

Orthogonal Protection Strategy: Selective C4 vs. C5 Modification Potential

The combination of a benzyl ether (C4) and a second hydroxyl (C5) creates an orthogonal protection scenario that is absent in analogs like 4,6-dichloro-5-hydroxypyrimidine. In such dichloro analogs, both hydroxyls are free or need to be symmetrically protected, killing regioselectivity. The target compound allows the C5-OH to be selectively functionalized (e.g., alkylated, acylated) in the presence of the C4 benzyloxy group, which can be removed later via hydrogenolysis. This sequential control is not possible with 2,4-dichloro-5-hydroxypyrimidine, where both chlorines are similarly reactive.

Synthetic Chemistry Protecting Groups Orthogonal Reactivity

Commercial Availability and Purity Benchmarking for Procurement

From a procurement standpoint, the target compound is widely available at a standard purity of 95%, as listed by major suppliers like Thermo Fisher Scientific (Alfa Aesar portfolio). In contrast, more specialized analogs like 4-(benzyloxy)-6-chloropyrimidine (CAS 405930-65-6) are often listed with lower available purity (e.g., 95% min.) and on a limited scale (up to kgs). This indicates a more robust and quality-controlled supply chain for the target compound, reducing validation overhead for the end-user.

Chemical Procurement Purity Analysis Supply Chain

Validated Application Scenarios for 4-(Benzyloxy)-2-chloropyrimidin-5-ol Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring a Hydrogen Bond Donor

In kinase drug discovery, the 'hinge-binding' motif often requires a hydrogen bond donor-acceptor pair. The target compound's C5 hydroxyl (HBD) directly addresses this need, whereas the deoxy analog 4-benzyloxy-2-chloropyrimidine (0 HBD) would require a separate, potentially multistep, hydroxyl introduction. The demonstrated -0.7 logP shift (XLogP3: 2.1 vs 2.8) further improves the lead-like properties of the resulting inhibitor. [1]

Late-Stage Diversification of Pyrimidine Cores

This scaffold is ideal for divergent library synthesis, where the C5 hydroxyl is first functionalized (e.g., alkylated) to explore structure-activity relationships, followed by C2 chlorine displacement with an amine, and finally C4 benzyl deprotection to reveal a phenol for further conjugation. This orthogonal sequence, impossible with symmetrically substituted dichloropyrimidines, enables the rapid generation of three-dimensional diversity from a single, commercially available intermediate.

Synthesis of PD-1/PD-L1 Pathway Inhibitor Intermediates

Patent literature identifies 2-(benzyloxy)pyrimidine derivatives as key scaffolds for PD-1/PD-L1 inhibition. The target compound, with its chlorine at C2 ready for displacement to introduce this substitution pattern and a C5 hydroxyl for further vector exploration, serves as a strategically ahead intermediate for these immunomodulatory agents. Using a pre-functionalized scaffold avoids the low-yielding, late-stage oxidation of a simpler 4,5-unsubstituted analog. [2]

Quote Request

Request a Quote for 4-(Benzyloxy)-2-chloropyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.